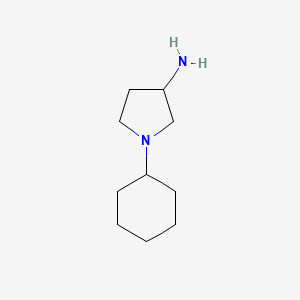

1-Cyclohexylpyrrolidin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Cyclohexylpyrrolidin-3-amine” is a chemical compound with the molecular weight of 168.28 . It is available in liquid form .

Molecular Structure Analysis

The IUPAC name for “this compound” is 1-cyclohexyl-3-pyrrolidinamine . The InChI code for this compound is 1S/C10H20N2/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h9-10H,1-8,11H2 .

Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Aplicaciones Científicas De Investigación

Cycloaddition and Iminium Ion Intermediates

The compound N-arylpyrrolidine derivatives, which include structures related to 1-Cyclohexylpyrrolidin-3-amine, can react with tert-butyl hydroperoxide to yield tetracyclic amines through cycloaddition of corresponding iminium ion and enamine intermediates. These reactions showcase the compound's potential in creating complex molecular structures (Rao & Periasamy, 2015).

Radical Cyclizations and γ-Amino Alcohols Synthesis

The compound can be involved in N-silyl-tethered radical cyclizations, leading to silapyrrolidine adducts. These adducts can be transformed into γ-amino alcohols, indicating its utility in synthesizing these significant compounds (Blaszykowski et al., 2003).

Synthesis of N-Cyclohexyl-imidazo[1,2-a]pyridin-3-amine Derivatives

This compound is involved in the synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives. These derivatives are synthesized from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide, highlighting its role in synthesizing structurally diverse compounds (Ghorbani-Vaghei & Amiri, 2014).

Amination of Aryl Chlorides in Water

The compound is utilized in catalyzing the amination of aryl chlorides in water, demonstrating its potential in facilitating reactions in aqueous environments, which is significant for developing greener chemical processes (Xu, Gong, & Wu, 2007).

Asymmetric Amination

This compound is also involved in asymmetric amination, as seen in the use of trans-cyclohexanediamine benzimidazole derivative as a hydrogen-bond catalyst. This highlights its potential utility in creating enantioselective compounds, a critical aspect in pharmaceutical synthesis (Trillo, Gómez-Martínez, Alonso, & Baeza, 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 1-Cyclohexylpyrrolidin-3-amine are currently unknown

Biochemical Pathways

As a pyrrolidine alkaloid, it may potentially influence various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .

Propiedades

IUPAC Name |

1-cyclohexylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h9-10H,1-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEPZAJVZHRORQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCC(C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-hydroxyphenyl)-1-methyl-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2604206.png)

![N-[4-(Aminomethyl)cyclohexyl]-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide;hydrochloride](/img/structure/B2604209.png)

![2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B2604210.png)

![Methyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2604223.png)

![3-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2604224.png)

![7-(4-fluorophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2604228.png)